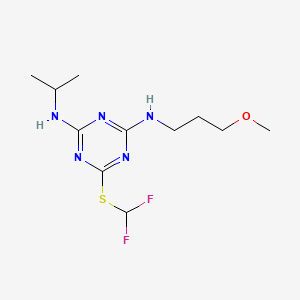
1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one, also known as (E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one, is a chalcone derivative with a molecular formula of C14H11NO and a molecular weight of 209.25 g/mol . Chalcones are a group of compounds known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
The synthesis of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between acetophenone and 2-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is usually conducted in ethanol or methanol as a solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield the corresponding alcohols or alkanes, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield epoxides, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes involved in cell proliferation, leading to its anticancer effects . The compound may also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one can be compared with other chalcone derivatives such as:
3-Phenyl-1-(pyridin-3-yl)prop-2-en-1-one: This compound has a similar structure but with the pyridine ring at a different position, which can lead to variations in biological activity and chemical reactivity.
3-Phenyl-1-(pyridin-4-yl)prop-2-en-1-one: Another isomer with the pyridine ring at the 4-position, which may exhibit different pharmacological properties.
The uniqueness of this compound lies in its specific structural arrangement, which influences its reactivity and biological activities.
Properties
CAS No. |
5325-66-6 |
|---|---|
Molecular Formula |
C14H11NO |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
(E)-1-phenyl-3-pyridin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H11NO/c16-14(12-6-2-1-3-7-12)10-9-13-8-4-5-11-15-13/h1-11H/b10-9+ |
InChI Key |
GYPWVWMVBAKTHW-MDZDMXLPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


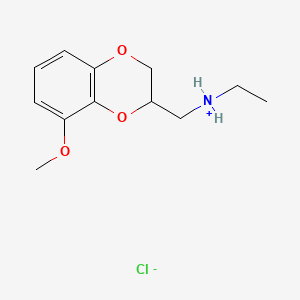
![Phosphonic acid, P-[5-[4-[[2-(1H-indazol-4-yl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-1-piperazinyl]-2,5-dioxopentyl]-, diethyl ester](/img/structure/B14166116.png)
![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3,6-dimethylbenzonitrile](/img/structure/B14166123.png)
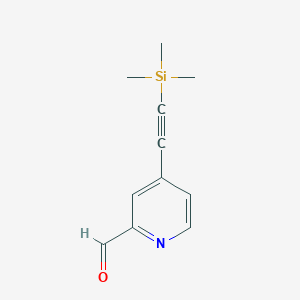
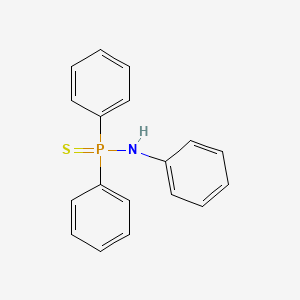
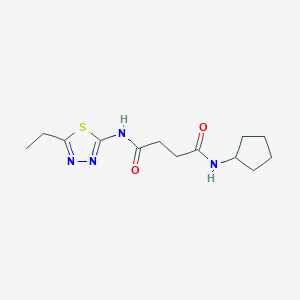
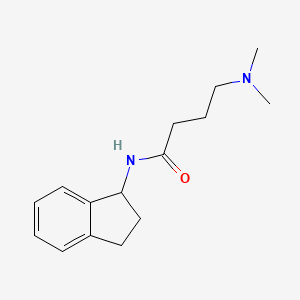
![12,15,18,21,24-pentaoxapentacyclo[23.8.0.02,11.03,8.028,33]tritriaconta-1(25),2(11),3,5,7,9,26,28,30,32-decaene](/img/structure/B14166165.png)
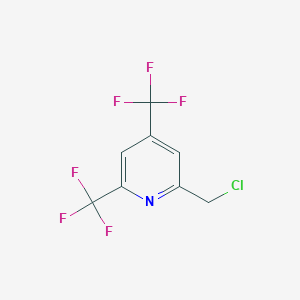
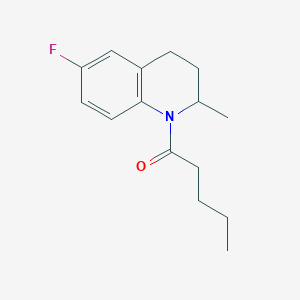
![N-(4-ethoxyphenyl)-15-methyl-13-phenyl-17-(3,4,5-trimethoxyphenyl)-1,8,11,13,14-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,8,10,12(16),14-heptaen-9-amine](/img/structure/B14166184.png)
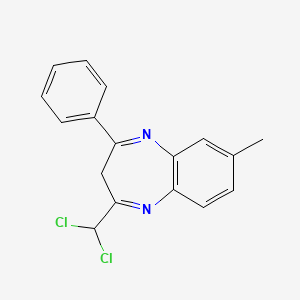
![N-[(4-chlorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14166199.png)
